molecular formula C22H23NO2 B1590051 4-Cyanophenyl 4-(trans-4-ethylcyclohexyl)benzoate CAS No. 89331-97-5

4-Cyanophenyl 4-(trans-4-ethylcyclohexyl)benzoate

Cat. No. B1590051
CAS RN: 89331-97-5
M. Wt: 333.4 g/mol
InChI Key: QSXYPHAWOSQCHP-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-(trans-4-ethylcyclohexyl)benzoate is a chemical compound with the molecular formula C22H23NO2 . It has an average mass of 333.423 Da and a monoisotopic mass of 333.172882 Da .

Scientific Research Applications

  • Scientific Field : Chemical Communications
  • Application Summary : This compound is used in the field of electrogenerated chemiluminescence (ECL). It displays intense mechano-enhanced ECL and contrastingly mechano-chromic ECL . The application of this compound as sensitive bi-functional mechanical force reporters is successfully performed in rewritable and optical-recording applications .
  • Methods of Application : The compound is subjected to mechanical forces, which enhances its electrogenerated chemiluminescence. This property is then used in rewritable and optical-recording applications .
  • Results or Outcomes : The compound displays intense mechano-enhanced ECL (ΦECL,crystal = 12.1%, ΦECL,ground = 75.5%) and contrastingly mechano-chromic ECL (λECL,crystal = 478 nm, λECL,ground = 528 nm) .

Safety And Hazards

The safety data sheet for 4-Cyanophenyl 4-(trans-4-ethylcyclohexyl)benzoate suggests several precautions. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-cyanophenyl) 4-(4-ethylcyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-2-16-3-7-18(8-4-16)19-9-11-20(12-10-19)22(24)25-21-13-5-17(15-23)6-14-21/h5-6,9-14,16,18H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXYPHAWOSQCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001008756
Record name 4-Cyanophenyl 4-(4-ethylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001008756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanophenyl 4-(trans-4-ethylcyclohexyl)benzoate

CAS RN

89331-97-5
Record name 4-Cyanophenyl 4-trans-(4-ethylcyclohexyl)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089331975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyanophenyl 4-(4-ethylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001008756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyanophenyl 4-trans-(4-ethylcyclohexyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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